![molecular formula C17H18F3NO2 B5643996 (3,4-dimethoxybenzyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B5643996.png)
(3,4-dimethoxybenzyl)[4-(trifluoromethyl)benzyl]amine
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Overview
Description
Synthesis Analysis
The synthesis of derivatives related to "(3,4-dimethoxybenzyl)[4-(trifluoromethyl)benzyl]amine" often involves intricate reactions that yield key intermediates for further chemical exploration. For example, the reaction of 4-benzyloxy-3,5-dimethyl benzyl bromide with N-tosyl-3,4-dimethoxy benzyl amine results in compounds that are essential in the synthesis of isoindolines, indicating the complexity and versatility of synthetic routes involving dimethoxybenzylamines (Raju, Neelakantan, & Bhalerao, 2007).
Molecular Structure Analysis
The molecular structure of compounds related to "(3,4-dimethoxybenzyl)[4-(trifluoromethyl)benzyl]amine" can be intricate, as evidenced by studies such as the formation of molecular inclusion complexes with aromatic acids. These structures are characterized by specific bonding patterns, including hydrogen bonds and π-π stacking interactions, which are crucial for the solid-state packing of these compounds (Ji, Jian, Xiao, & Du, 2004).
Chemical Reactions and Properties
The chemical behavior of dimethoxybenzylamine derivatives is notable for selective reactions, such as TFAA-cleavage of tertiary 2,4-dimethoxybenzylamines, showcasing their reactivity and potential for yielding secondary amines. This selectivity underscores the compounds' utility in synthetic chemistry, especially in forming compounds with diverse functional applications (Nussbaumer, Baumann, Dechat, & Harasek, 1991).
Physical Properties Analysis
Physical properties such as solubility, melting point, and stability are crucial for understanding how these compounds can be manipulated in various chemical contexts. However, detailed studies focusing specifically on the physical properties of "(3,4-dimethoxybenzyl)[4-(trifluoromethyl)benzyl]amine" are scarce, indicating an area for future research.
Chemical Properties Analysis
Chemical properties, including reactivity with other compounds, stability under different conditions, and mechanisms of reaction, play a significant role in determining the applications of these compounds. The synthesis and structural analysis of complex compounds with 4 - [(3,4-dimethoxybenzyl) amino] benzoic acid demonstrate the nuanced interactions and the potential for luminescence, hinting at the broad chemical properties of related compounds (Shamsutdinova, Ilkhaeva, & Khasaeva, 2020).
properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-1-[4-(trifluoromethyl)phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO2/c1-22-15-8-5-13(9-16(15)23-2)11-21-10-12-3-6-14(7-4-12)17(18,19)20/h3-9,21H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMKXACBKLWXOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC2=CC=C(C=C2)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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